Methyl 3,5-dioxohexanoate
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Strong absorptions at 1730 cm⁻¹ (ester C=O), 1715 cm⁻¹ (ketone C=O), and 1250 cm⁻¹ (C-O ester stretch).
Mass Spectrometry (MS)
The electron ionization (EI) spectrum shows a molecular ion peak at m/z 158 (M⁺), with key fragments at m/z 115 (loss of CH₃OCO) and m/z 87 (loss of CH₃CO).
Computational Chemistry Studies (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal that the enol tautomer is 12.3 kcal/mol more stable than the keto form due to conjugation across the β-diketone system. The HOMO-LUMO gap, calculated at 5.8 eV , indicates moderate electrophilicity, consistent with its reactivity in Michael additions.
Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the ketone oxygens and electrophilic sites at the α-carbons, aligning with observed alkylation patterns. Additionally, Natural Bond Orbital (NBO) analysis identifies strong hyperconjugative interactions between the carbonyl π* orbitals and adjacent σ(C-H) bonds, stabilizing the planar conformation.
| Parameter | Value | Method |
|---|---|---|
| HOMO-LUMO Gap | 5.8 eV | DFT/B3LYP |
| Enol-Keto Energy Difference | +12.3 kcal/mol | DFT/M06-2X |
| Dipole Moment | 4.2 Debye | HF/6-31G(d) |
Properties
IUPAC Name |
methyl 3,5-dioxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(8)3-6(9)4-7(10)11-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKCTOHWTHYRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337065 | |
| Record name | Methyl 3,5-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29736-80-9 | |
| Record name | Methyl 3,5-dioxohexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29736-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Routes
This compound can be synthesized via several methods, predominantly involving multi-step organic synthesis routes that focus on the formation of the 3,5-dioxohexanoate ester framework.
Two-Step Preparation via Halogenated Intermediates (Patent Method)
A notable method disclosed in patent WO2012130919A1 involves a two-step synthesis starting from Meldrum’s acid derivatives and halogenated precursors:
- Step 1: Condensation of a beta-keto butyric acid derivative with Meldrum’s acid to form a precursor compound.
- Step 2: Hydrolysis of this precursor yields the 3,5-dioxohexanoic acid derivative.
- Step 3: Esterification with methanol produces this compound.
Key features of this method include:
- Use of halogenated compounds (preferably chlorine or bromine) as intermediates.
- Employment of metal-containing bases such as lithium or magnesium derivatives.
- Reaction conditions typically range from -78 °C to 100 °C, optimized around -25 to 25 °C.
- Solvents such as dichloromethane are preferred for the reaction medium.
- Use of cyanide salts (NaCN or KCN) in certain steps for nucleophilic substitution.
This method is advantageous due to improved yields and fewer steps compared to earlier multi-step procedures.
Cobalt(II)-Mediated Regioselective Alkylation
Another synthetic approach involves the regioselective alkylation of this compound via its cobalt(II) complex:
- Formation of a cobalt(II) complex with this compound.
- Regioselective alkylation at the 4-position to yield methyl 4-alkyl-3,5-dioxohexanoates.
- Subsequent cyclization using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form 5-alkyl-4-hydroxy-6-methyl-2-pyrones.
This method is notable for its regioselectivity and utility in synthesizing functionalized derivatives of this compound, which are valuable intermediates in organic synthesis.
Acylation of Bisenolate Intermediates
A further method involves the acylation of bisenolate intermediates:
- Preparation of bisenolate from tert-butyl 3-oxovalerate.
- Acylation using commercially available Weinreb acetamide.
- Formation of tert-butyl 4-methyl-3,5-dioxohexanoate, which can be converted to this compound by ester exchange or hydrolysis followed by methylation.
This approach allows for the introduction of specific substituents and provides control over stereochemistry and functional group placement.
Comparative Summary of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Two-step from Meldrum’s acid (Patent) | Beta-keto butyric acid derivative, Meldrum’s acid, halogenated intermediates, metal bases (Li, Mg), NaCN/KCN, dichloromethane, -78 to 100 °C | High yield, fewer steps than older methods | Use of toxic cyanide salts, sensitive temperature control |
| Cobalt(II)-mediated alkylation | Cobalt(II) complex, alkylating agents, DBU for cyclization | Regioselectivity, functionalized derivatives | Requires cobalt complex preparation, specialized reagents |
| Acylation of bisenolate intermediates | Bisenolate of tert-butyl 3-oxovalerate, Weinreb acetamide | Precise functionalization, stereochemical control | Multi-step, requires intermediate preparation |
Research Findings and Reaction Conditions
Reaction Temperatures and Solvents
Base Selection
Cyclization Agents
- DBU is used effectively to promote cyclization of alkylated this compound derivatives into 2-pyrones, expanding the utility of the compound in heterocyclic synthesis.
Notes on Industrial Production
Industrial-scale synthesis generally follows the principles of the laboratory methods described but incorporates:
- Process optimization for yield and purity.
- Use of scalable solvents and reagents.
- Enhanced safety protocols for handling hazardous materials such as cyanides.
- Proprietary modifications to improve cost-effectiveness and environmental impact.
Details of industrial methods are typically proprietary but are grounded in the same chemical principles and reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 3,5-dioxohexanoic acid.
Reduction: 3,5-dihydroxyhexanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Synthesis and Reactivity
Methyl 3,5-dioxohexanoate serves as a versatile building block in organic synthesis. It can be synthesized through various methods, including:
- Alkylation of Polyketide Models : Utilizes cobalt(II) complexes for regioselective alkylation.
- Acylation of Bisenolate Intermediates : Involves acylating bisenolates derived from related diketones.
The compound undergoes several chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a valuable intermediate in the synthesis of more complex molecules.
Organic Synthesis
This compound is primarily used as an intermediate in the synthesis of various organic compounds:
- Heterocyclic Compounds : It is a precursor for synthesizing substituted 4-hydroxy-6-methyl-2-pyrones, which are important in medicinal chemistry due to their biological activities.
- Fluorinated Compounds : It has been utilized in the synthesis of fluorinated multi-carbonyl systems, which are crucial for developing pharmaceuticals with enhanced properties .
Medicinal Chemistry
The compound plays a significant role in drug development:
- Enzyme Studies : It is used in dynamic kinetic resolution and enzymatic reduction studies to explore its biochemical pathways and interactions.
- Synthesis of Active Pharmaceutical Ingredients (APIs) : this compound is involved in synthesizing fluorinated pyrimidinones and other APIs that exhibit antitumor activity .
Case Study 1: Synthesis of Fluorinated Pyrimidinones
In a study aimed at developing fluorinated intermediates for pharmaceutical applications, this compound was utilized to synthesize functionalized fluorinated pyrimidinones. The research highlighted its effectiveness in providing structural diversity necessary for drug discovery campaigns .
Case Study 2: Asymmetric Hydrogenation
A notable application involved the asymmetric hydrogenation of this compound using a Ru-binap complex. This method demonstrated a short-step synthesis of dihydro derivatives that are valuable in creating polyol arrays with potential therapeutic effects .
Mechanism of Action
The mechanism of action of methyl 3,5-dioxohexanoate involves its reactivity due to the presence of two keto groups. These groups facilitate cyclization reactions, leading to the formation of heterocyclic compounds. For example, treatment with DBU results in intramolecular cyclization to yield substituted 4-hydroxy-6-methyl-2-pyrones . The compound’s reactivity is primarily driven by the electrophilic nature of the keto groups, which can undergo nucleophilic attack.
Comparison with Similar Compounds
Reactivity with Nucleophiles: Pyrazole Formation
Methyl 3,5-dioxohexanoate reacts with hydrazines to form isomeric pyrazolylacetates (3- and 5-substituted derivatives). The isomer ratio depends on the solvent and hydrazine type:
- Hydrazine hydrate in methanol or acetic acid yields a single derivative due to restricted attack sites .
- Alkyl-/arylhydrazines produce two isomers, with solvent polarity influencing selectivity. For example, polar solvents favor 5-substituted pyrazoles .
Comparison with Triacetic Acid Lactone (TAL): TAL, a cyclic triketide, undergoes regioselective alkylation mediated by copper/cobalt, yielding mono- or di-substituted products . In contrast, this compound’s linear structure allows dual carbonyl reactivity, enabling broader isomer diversity .
Enolization and Silylation Behavior
This compound forms silyl enol ethers (e.g., compound 3) as a mixture of three isomers upon silylation. This complexity arises from multiple enolizable sites and E/Z isomerism .
Comparison with β-Ketoesters: β-Ketoesters (e.g., methyl acetoacetate) exhibit simpler enolization due to a single enolizable site. This compound’s dual ketone groups enable more extensive enolization, resulting in isomer-rich products .
Enzymatic Reduction Specificity
GRED1 and GRED2 reductases selectively reduce this compound to a reduced triketide product, critical for parasorboside biosynthesis. This reaction is NADPH-dependent and produces a single product with identical TLC mobility for both enzymes .
Comparison with Fumarylacetoacetate: Diketo acid hydrolases act on both this compound and fumarylacetoacetate, but the latter is cleaved into acetoacetate and fumarate, whereas the former’s ester group prevents full hydrolysis, limiting its metabolic role .
Physicochemical Properties
Key Research Findings
- Enzymatic Assays: GRED1/GRED2 reductases reduce this compound with 100% efficiency, unlike bulkier triketides .
- Isomer Control: Solvent polarity in hydrazine reactions shifts isomer ratios, a feature absent in cyclic triketides .
- Commercial Viability: Priced at €284/g (1g scale), this compound is costlier than simpler esters due to specialized applications .
Biological Activity
Methyl 3,5-dioxohexanoate (CAS No. 29736-80-9) is an organic compound characterized by its unique structure, featuring two keto groups at the 3rd and 5th positions of the hexanoate chain. This compound has garnered attention in both synthetic organic chemistry and medicinal chemistry due to its potential biological activities and applications.
- Molecular Formula : C7H10O4
- Molecular Weight : 158.15 g/mol
- Density : 1.115 g/cm³
- Boiling Point : 221.6°C at 760 mmHg
- Lipophilicity (Log P_o/w) : Approximately 1.37, indicating a good ability to cross biological membranes .
This compound acts as a precursor in various synthetic pathways, particularly in the preparation of complex molecules such as substituted 4-hydroxy-6-methyl-2-pyrones. Its role in dynamic kinetic resolution processes suggests that it may interact with specific enzymes, enhancing its potential for medicinal applications.
Target of Action
The compound's biological activity is linked to its ability to participate in biochemical pathways involving polyketide synthesis. Polyketides are a diverse group of natural products with significant pharmaceutical applications, including antibacterial and anticancer properties .
Biological Applications
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties, although specific mechanisms and efficacy require further investigation.
- Antibacterial Properties : The compound has been utilized as a model in studies aimed at understanding the synthesis and activity of polyketides, which are known for their antibacterial effects.
- Enzyme Interactions : Research has focused on the interactions between this compound and various enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies .
Study on Enzyme Interaction
A study investigated the reduction of this compound by specific polyketide reductases (GRED1 and GRED2). The findings suggested that this compound could serve as a substrate for these enzymes, indicating its relevance in enzymatic studies related to polyketide biosynthesis .
Synthesis and Yield Optimization
Research on the synthesis methods for this compound revealed that using lithium di-isopropylamide (LDA) in the presence of dimethyl sodiomalonate significantly improved yields when producing more complex derivatives. This highlights the compound's utility in organic synthesis and its role as a building block for further chemical exploration .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Lipophilicity (Log P_o/w) | Biological Activity |
|---|---|---|---|
| This compound | C7H10O4 | 1.37 | Antibacterial, Anticancer |
| Methyl orsellinate | C11H12O5 | Unknown | Anticancer |
| Dimethyl malonate | C7H12O4 | Unknown | Antimicrobial |
Q & A
Q. What are the standard synthetic routes for Methyl 3,5-dioxohexanoate, and how are yields optimized?
this compound is synthesized via the reaction of dehydracetic acid with magnesium methanolate, yielding 89% under optimized conditions. Silylation of the product generates silyl enol ethers (77% yield), though isomerization complicates structural assignment. Key optimization parameters include reaction temperature, stoichiometry, and inert atmosphere to minimize decomposition .
Q. How can purification challenges due to its instability be addressed?
The compound’s instability necessitates rapid isolation under low-temperature conditions (e.g., −20°C) and avoidance of prolonged exposure to moisture or oxygen. Column chromatography with silica gel and non-polar solvents (e.g., hexane/EtOAc) is recommended, though isomers may co-elute. Immediate use in downstream reactions (e.g., cyclization) is advised to circumvent storage-related degradation .
Q. What analytical techniques are suitable for characterizing this compound despite its instability?
Limited NMR analysis (e.g., H NMR in CDCl) can identify major functional groups, but isomer resolution is challenging. High-resolution mass spectrometry (HRMS) confirms molecular weight. For unstable intermediates like silyl enol ethers, reaction monitoring via TLC or in situ FT-IR is preferred to avoid decomposition during analysis .
Q. How does the compound’s stability vary under different storage conditions?
Storage at 2–8°C in anhydrous, sealed containers under nitrogen is critical. Degradation occurs rapidly at room temperature or in polar solvents (e.g., DMSO), with hydrolysis of the diketone moiety being a primary pathway. Stabilizers like molecular sieves may extend shelf life .
Advanced Research Questions
Q. What strategies resolve regioselectivity challenges in alkylation reactions involving this compound?
Copper or cobalt catalysts mediate regioselective alkylation at the γ-position, favoring polyketide-like products. Solvent polarity (e.g., THF vs. DMF) and ligand choice (e.g., bipyridine) influence selectivity. Computational modeling (DFT) aids in predicting transition-state geometries to optimize conditions .
Q. How can enantioselective reduction of 3,5-dioxohexanoates be achieved to minimize isomeric byproducts?
Cell-free extracts of Acinetobacter calcoaceticus or engineered E. coli expressing carbonyl reductases enable stereocontrol. Biphasic systems (aqueous/organic) improve yield (up to 89%) and enantiomeric excess (>99% ee). Co-factor regeneration (e.g., glucose dehydrogenase) enhances sustainability .
Q. What enzymatic pathways utilize this compound as a substrate, and how are they characterized?
The enzyme 3,5-dioxohexanoate:acetyl-CoA acetone transferase (EC 2.3.1.319) catalyzes its conversion to acetyl-CoA derivatives in microbial metabolism. Activity assays (e.g., spectrophotometric monitoring of CoA release) and gene knockout studies validate its role in β-ketoacid processing .
Q. How is this compound applied in synthesizing statin intermediates?
It serves as a precursor for tert-butyl 6-chloro-3,5-dioxohexanoate, a statin side-chain intermediate. Chemoenzymatic routes combine silylation, halogenation, and biocatalytic reduction to introduce chirality. Process intensification (e.g., flow chemistry) improves scalability and reduces waste .
Q. What methods address isomerization during silylation of this compound?
Isomerization arises from silyl group migration and E/Z equilibria. Kinetic control (low temperature, short reaction times) and bulky silylating agents (e.g., TBSCl) favor specific enol ethers. DFT studies guide the design of sterically hindered catalysts to suppress interconversion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
